4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid

Medicinal Chemistry Drug Discovery ADME

4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid (CAS 871332-68-2) is a differentiated Suzuki-Miyaura coupling building block. Its 4-chloro, 3-N,N-diethylcarbamoyl substitution (LogP 1.97, mp 130-134°C) provides distinct electronic/steric properties that generic analogs cannot replicate. The tertiary amide resists competing side reactions during Pd-catalyzed couplings, enabling convergent synthesis. Its moderate lipophilicity enhances drug candidate cell permeability without excess molecular weight. Lipid derivatives serve as LCD material precursors. Broadly available with validated reactivity—order now for reliable, high-purity supply.

Molecular Formula C11H15BClNO3
Molecular Weight 255.51 g/mol
CAS No. 871332-68-2
Cat. No. B1461768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid
CAS871332-68-2
Molecular FormulaC11H15BClNO3
Molecular Weight255.51 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)Cl)C(=O)N(CC)CC)(O)O
InChIInChI=1S/C11H15BClNO3/c1-3-14(4-2)11(15)9-7-8(12(16)17)5-6-10(9)13/h5-7,16-17H,3-4H2,1-2H3
InChIKeyJLDCVUGASMQNGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic Acid (CAS 871332-68-2): Technical Specifications and Supply Profile


4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid (CAS 871332-68-2) is an organoboron compound belonging to the phenylboronic acid class, characterized by a chloro substituent at the 4-position and an N,N-diethylcarbamoyl group at the 3-position of the phenyl ring [1]. It is primarily offered as a research chemical with a typical purity specification of 95% , and is utilized as a key intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds in pharmaceutical and agrochemical development [2]. The compound is identified by the molecular formula C11H15BClNO3 and a molecular weight of 255.51 g/mol [1].

Why Generic Substitution is Inadvisable for 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic Acid


While several phenylboronic acid derivatives share core structural motifs, direct substitution of 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid with a generic analog is not recommended without rigorous validation. The specific substitution pattern (4-chloro, 3-diethylcarbamoyl) confers a unique electronic and steric profile that directly influences both its reactivity in coupling reactions and the physicochemical properties of any resulting downstream intermediates or products . For instance, the presence and position of the chloro and N,N-diethylcarbamoyl groups can significantly alter the compound's lipophilicity, as evidenced by a calculated LogP of 1.97 [1], which differs from other regioisomers and analogs [2]. Furthermore, differences in melting point (e.g., 130-134°C [3] versus 242-246°C for a non-N,N-diethylated analog ) underscore how subtle structural variations translate to tangible differences in physical form and handling, which can impact downstream synthetic processes and formulation strategies. Therefore, substituting this specific boronic acid without comparative performance data introduces unacceptable risk to reaction yield, product purity, and overall project timelines.

Quantitative Differentiation of 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic Acid vs. Key Analogs


Comparative Lipophilicity (LogP): Impact on Purification and Bioavailability

The target compound exhibits a calculated LogP of 1.97 [1], which is significantly higher than the 0.50 LogP calculated for its non-chlorinated analog, 3-(diethylcarbamoyl)phenylboronic acid (CAS 237413-05-7) . The increased lipophilicity arises from the electron-withdrawing and lipophilic chlorine substituent, which enhances the compound's partitioning into organic layers, potentially simplifying extraction and purification workflows in organic synthesis. This difference is also relevant for drug discovery campaigns where balanced lipophilicity is critical for target engagement and favorable ADME properties.

Medicinal Chemistry Drug Discovery ADME

Differential Physical Form: Melting Point Comparison with a Primary Amide Analog

The target compound's melting point of 130-134°C [1] is substantially lower than that of its primary amide analog, 4-Chloro-3-carbamoylphenylboronic acid (CAS 871332-67-1), which melts at 242-246°C . This >100°C difference in melting point is a direct consequence of the tertiary N,N-diethylcarbamoyl group replacing the primary amide, which disrupts intermolecular hydrogen bonding. This difference in physical form can directly influence the choice of solvent for reactions and the ease of handling the solid material in a laboratory or pilot plant setting.

Process Chemistry Solid Form Handling Analytical Chemistry

Comparative Supply Chain: Purity and Commercial Availability vs. Regioisomer

The target compound is commercially available from a wide range of suppliers with a standard purity of 95-98% [1]. Its regioisomer, 3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid (CAS 850589-48-9), is also available but is listed by fewer vendors . While both compounds serve similar synthetic roles, the broader supply base for the 4-chloro-3-substituted regioisomer may translate to more favorable pricing and lead times for procurement. A direct price comparison is not consistently available, but the principle of supply chain depth is a practical differentiator for research and development sourcing.

Procurement Chemical Sourcing Medicinal Chemistry

Reactivity Profile: Steric and Electronic Influence of the N,N-Diethylcarbamoyl Group

The N,N-diethylcarbamoyl group is a tertiary amide, which is less prone to hydrolysis and less reactive with electrophiles compared to primary or secondary amides [1]. This steric bulk and electronic neutrality provides a key advantage in multi-step synthetic sequences where an orthogonal, non-interfering functional group is required. For instance, in a Suzuki-Miyaura cross-coupling, the N,N-diethylcarbamoyl group on the target compound is expected to be stable under standard basic, aqueous, and palladium-catalyzed conditions, unlike a primary amide or ester which might undergo saponification or transamidation [1]. While a direct, quantitative yield comparison against all analogs is not available in a single study, the inherent stability of the tertiary amide is a well-established principle in organic synthesis that guides reagent selection for complex molecule construction.

Organic Synthesis Cross-Coupling Catalysis

Recommended Applications for 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic Acid (CAS 871332-68-2)


Synthesis of Lipophilic Biaryl Pharmacophores

Its calculated LogP of 1.97 makes this boronic acid a preferred building block for introducing a moderately lipophilic, substituted phenyl ring into a drug candidate, as demonstrated in the comparative LogP analysis with its non-chlorinated analog [1]. This property is particularly valuable when aiming to improve the cell permeability or target engagement of a lead series without drastically increasing molecular weight.

Multi-Step Syntheses Requiring an Orthogonal Amide Group

The presence of a robust N,N-diethylcarbamoyl group allows this compound to be used as a stable handle in complex synthetic sequences [2]. In contrast to a primary or secondary amide, the tertiary amide is less likely to undergo competing side reactions during palladium-catalyzed cross-couplings, enabling a more convergent and efficient route to advanced intermediates.

High-Throughput Experimentation (HTE) and Library Synthesis

The compound's favorable solubility profile (inferred from its lower melting point relative to a primary amide analog [3]) and its broad commercial availability from multiple vendors make it an ideal candidate for high-throughput experimentation (HTE) workflows. It can be reliably sourced and easily dissolved in common organic solvents, facilitating automated dispensing and parallel synthesis in medicinal chemistry labs.

Liquid Crystal Material Research

The lipid derivatives of this specific boronic acid have been shown to exhibit good stability and dielectric anisotropy, making it a useful precursor for developing new liquid crystal display (LCD) materials . This application leverages the unique combination of the rigid phenyl core, the polarizable chloro and amide groups, and the boronic acid moiety as a functionalizable handle.

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